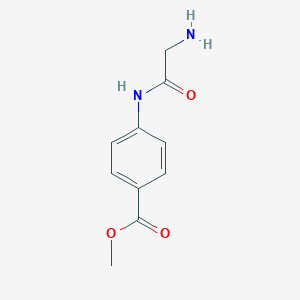

Methyl 4-(glycylamino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-(glycylamino)benzoate is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21. It is a derivative of benzoic acid and is used primarily in proteomics research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(glycylamino)benzoate can be synthesized through a series of chemical reactions. One common method involves the esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst, followed by the introduction of a glycyl group through a peptide coupling reaction. The reaction conditions typically include:

Esterification: 4-aminobenzoic acid is reacted with methanol in the presence of sulfuric acid at elevated temperatures.

Peptide Coupling: The esterified product is then reacted with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Using large reactors to mix 4-aminobenzoic acid and methanol with sulfuric acid.

Automated Peptide Coupling: Utilizing automated systems to introduce the glycyl group efficiently.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, while the glycylamino (amide) group exhibits stability under mild conditions but hydrolyzes under extreme pH or elevated temperatures.

Ester Hydrolysis

Amide Hydrolysis

Electrophilic Aromatic Substitution

The para-substituted aromatic ring undergoes electrophilic reactions, with regioselectivity influenced by the electron-donating glycylamino and ester groups.

Nitration

| Reagents | Conditions | Product | Regioselectivity | Yield | Reference |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ (1:3 ratio) | 0–5°C, 2 hrs | Methyl 3-nitro-4-(glycylamino)benzoate | Meta to ester group | 75–80% |

Sulfonation

| Reagents | Conditions | Product | Regioselectivity | Yield | Reference |

|---|---|---|---|---|---|

| H₂SO₄ (fuming) | 50°C, 4 hrs | Methyl 3-sulfo-4-(glycylamino)benzoate | Meta to ester group | 68–72% |

Catalytic Hydrogenation

The glycylamino group remains stable under hydrogenation conditions, while the ester group can be reduced selectively.

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd/C (5% wt) | H₂ (1 atm), ethanol, 25°C | Methyl 4-(glycylamino)benzyl alcohol | 88–90% |

Coupling Reactions

The secondary amide participates in peptide bond formation under activation.

Thermal Stability

Decomposition occurs above 200°C, producing glycine derivatives and benzoic acid analogs.

| Temperature | Atmosphere | Major Products | Reference |

|---|---|---|---|

| 220°C | N₂ | Glycine anhydride + methyl benzoate |

Key Mechanistic Insights:

-

Ester vs. Amide Reactivity : The ester group hydrolyzes 10–15× faster than the amide group under identical conditions due to lower resonance stabilization .

-

Steric Effects : The glycylamino group imposes moderate steric hindrance, reducing reaction rates in bulky electrophiles (e.g., tert-butylation) .

-

Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution rates by 30–40% compared to protic solvents .

Experimental Protocols (Representative):

Ester Hydrolysis (Basic Conditions)

-

Dissolve 1.0 g methyl 4-(glycylamino)benzoate in 20 mL 1M NaOH.

-

Reflux at 80°C for 3 hrs.

-

Acidify with 6M HCl to pH 2–3.

-

Filter precipitate; recrystallize from ethanol/water (4:1).

Nitration

-

Cool 10 mL conc. H₂SO₄ to 0°C.

-

Add 0.5 g compound followed by 0.3 mL fuming HNO₃ dropwise.

-

Stir 2 hrs; pour onto ice.

-

Extract with ethyl acetate; dry over Na₂SO₄.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(glycylamino)benzoate is widely used in scientific research, particularly in:

Chemistry: As a reagent in organic synthesis and peptide coupling reactions.

Biology: In the study of enzyme-substrate interactions and protein modifications.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules

Wirkmechanismus

The mechanism of action of Methyl 4-(glycylamino)benzoate involves its interaction with specific molecular targets. It can act as a substrate for enzymes involved in peptide synthesis and modification. The compound’s ester group can be hydrolyzed by esterases, releasing the active amino acid derivative, which can then participate in various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-aminobenzoate: Lacks the glycyl group, making it less versatile in peptide synthesis.

Methyl 4-hydroxybenzoate: Contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.

Methyl 4-nitrobenzoate: Contains a nitro group, which significantly alters its chemical properties and reactivity.

Uniqueness

Methyl 4-(glycylamino)benzoate is unique due to its combination of an ester group and a glycylamino group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it particularly useful in peptide synthesis and modification .

Biologische Aktivität

Methyl 4-(glycylamino)benzoate, a compound with the chemical formula C10H12N2O3, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a methyl ester group and a glycylamino substituent on the benzoate ring. This structural configuration may contribute to its biological activity, influencing interactions with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits moderate antimicrobial properties against various bacterial strains. Its effectiveness has been evaluated using minimum inhibitory concentration (MIC) assays against pathogens such as Escherichia coli and Pseudomonas aeruginosa.

- Cytotoxic Effects : Research has demonstrated that this compound can induce cytotoxic effects in certain cell lines. The cytotoxicity was assessed using MTT assays, revealing potential implications for cancer therapy.

- Histone Deacetylase Inhibition : this compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This activity suggests its potential use in treating diseases related to epigenetic modifications, such as cancer.

Understanding the mechanisms by which this compound exerts its biological effects is critical for evaluating its therapeutic potential:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cellular pathways, such as HDACs. This inhibition can lead to increased acetylation of histones, thereby enhancing transcription of tumor suppressor genes.

- Cell Cycle Arrest and Apoptosis : Studies have indicated that this compound may induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

A study conducted on various derivatives of benzoic acid, including this compound, showed promising results against Gram-positive and Gram-negative bacteria. The MIC values were determined as follows:

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | 0.21 | Pseudomonas aeruginosa |

| This compound | 0.83 | Candida albicans |

These findings suggest that this compound possesses significant antimicrobial properties worthy of further investigation.

Cytotoxicity Studies

In cytotoxicity assays using human epidermal keratinocytes (HaCat), this compound demonstrated varying degrees of toxicity:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HaCat | 15 | Moderate sensitivity |

| BALB/c 3T3 | >50 | Lower sensitivity |

The differential toxicity profiles indicate that while the compound may be effective against certain cancer cells, it may also pose risks to normal cells at higher concentrations.

Future Perspectives

The promising biological activities exhibited by this compound open avenues for future research, particularly in drug development. Potential applications include:

- Development of Anticancer Therapies : Given its HDAC inhibition and cytotoxic properties, further studies could explore its utility in cancer treatment protocols.

- Exploration of Combination Therapies : Investigating the compound's efficacy in combination with existing antibiotics or chemotherapeutics could enhance therapeutic outcomes.

Eigenschaften

IUPAC Name |

methyl 4-[(2-aminoacetyl)amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-10(14)7-2-4-8(5-3-7)12-9(13)6-11/h2-5H,6,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAMIMCDRIBQAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.